2-Chloro-4-methylquinolin-6-amine
Overview
Description
2-Chloro-4-methylquinolin-6-amine is a chemical compound that falls under the category of quinoline derivatives . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. For instance, Desai et al. synthesized a novel class of compounds using 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide as starting materials . Another method involves the Ptzinger quinoline synthesis, where isatin reacts with a-methylene carbonyl compound in the presence of a base in ethanol to provide substituted quinoline derivative .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . It’s important to note that the structure of a compound can greatly influence its physical and chemical properties.Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical and Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points . The physical and chemical properties of this compound can be found in various databases .Mechanism of Action
Target of Action
It’s structurally similar to chloroquine, an antimalarial drug, which inhibits the action of heme polymerase in malarial trophozoites . In addition, a compound with a similar structure, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has shown activity against a non-small cell lung cancer cell line, A549 .
Mode of Action
For instance, Chloroquine prevents the conversion of heme to hemazoin, causing the accumulation of toxic heme, which leads to the death of the parasite .
Biochemical Pathways
Molecular docking studies with the predominant pi3k/akt/mtor pathway proteins have been conducted for a similar compound, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine . This pathway plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
It’s predicted that all compounds in the series of 2-chloro n-substituted amino quinolines, including 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, satisfy the adme profile .
Result of Action
One of the compounds in the same series, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has shown activity against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, along with a relatively stable and environmentally benign organoboron reagent .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins in the PI3K/AKT/mTOR pathway, a common signaling pathway involved in multiple cancers
Cellular Effects
In cellular studies, 2-Chloro-4-methylquinolin-6-amine has shown potential anticancer activity. It has been found to be active against the A549 non-small cell lung cancer cell line, with an inhibition concentration value (IC50) of 29.4 μM . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins have revealed a lesser binding energy with this compound . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-chloro-4-methylquinolin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTRMRJZSPSSHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468075 | |
Record name | 6-Quinolinamine, 2-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90772-83-1 | |
Record name | 6-Quinolinamine, 2-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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